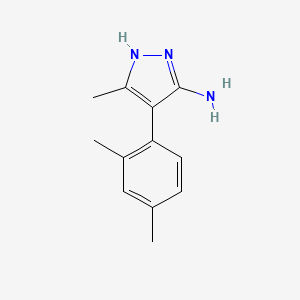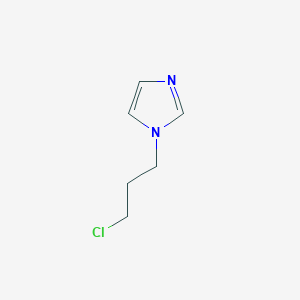
Alnusonol
Übersicht
Beschreibung
Alnusonol is a natural product found in Alnus japonica and Morella nana with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Constituents and Biological Activities of Alnus Genus
The genus Alnus, which includes the compound Alnusonol, contains over 40 species known for their use in traditional medicines. Studies have identified a range of compounds such as diarylheptanoids, flavonoids, and terpenoids in this genus. Specifically, diarylheptanoids like this compound have garnered attention for their anticancer properties. These compounds, along with crude extracts from Alnus, demonstrate diverse pharmacological activities both in vitro and in vivo (Ren et al., 2017).
Bioactive Constituents and Medicinal Importance
Alnus species, including this compound, exhibit a range of biological activities. Diarylheptanoids are significant constituents, with some demonstrating antioxidant effects and inhibitory activity against various cellular and molecular processes. Certain ellagitannins from Alnus have shown hepatoprotective activity even at low doses (Sati, Sati, & Sati, 2011).
Application in Treating Atopic Dermatitis
Alnus japonica extract, which includes this compound, has been studied for its effects on atopic dermatitis in mice. The extract showed potential in suppressing the development of AD-like skin lesions, decreasing blood eosinophil counts, and reducing serum IgE and Th2-related cytokine levels (Choi et al., 2011).
Specialized Metabolite Diversity
A study assessing the chemical diversity of Alnus species using LC-MS/MS analysis identified diarylheptanoids, flavonoids, and tannins as dominant chemical scaffolds. This diversity is correlated with pharmacological activities like α-glucosidase inhibition, suggesting potential applications in metabolic disorders (Kang et al., 2020).
Antioxidant and Hepatoprotective Properties
Alnus firma, containing this compound, has been studied for its antioxidant activity. The isolated compounds, including this compound, demonstrated significant antioxidant effects. Additionally, some compounds from Alnus japonica showed notable hepatoprotective activities (Choi et al., 2006; Tung et al., 2010).
Antimicrobial and Antiviral Properties
Alnus species, including this compound, have shown antimicrobial activities against various bacterial and fungal strains. Additionally, triterpenoids and flavonoids from Alnus firma, which likely includes this compound, inhibited HIV-1 virus replication and controlled essential viral enzymes (Dahija et al., 2014; Yu et al., 2007).
Signal Compounds in Actinorhizal Symbiosis
Diarylheptanoids like this compound from Alnus sieboldiana have been investigated for their role as potential signal compounds in actinorhizal symbiosis. The study suggests that this compound might influence the symbiotic relationship between Alnus sieboldiana and the nitrogen-fixing actinomycete Frankia (Tsurugi-Sakurada et al., 2022).
Eigenschaften
IUPAC Name |
3,11,17-trihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14,20,22-23H,1-2,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHOPVJSRBYOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1643456.png)
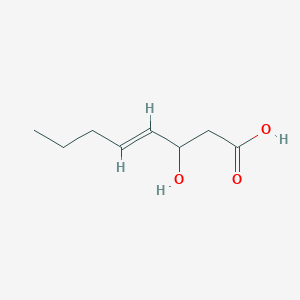
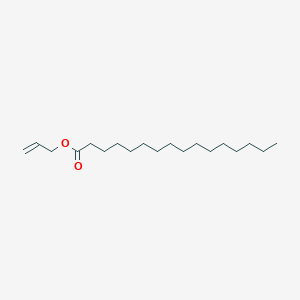

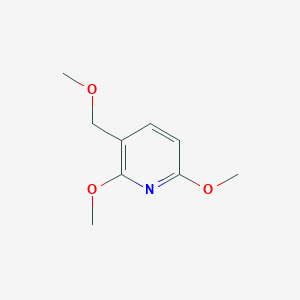

![[(3-Methyl-3-azetidinyl)methyl]trifluoroacetamide](/img/structure/B1643486.png)
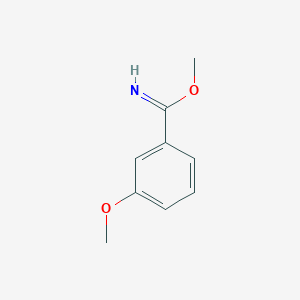
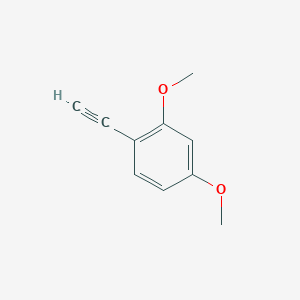

![5-(Tributylstannyl)-7-(5-(tributylstannyl)-2,3-dihydrothieno[3,4-B][1,4]dioxin-7-YL)-2,3-dihydrothiene](/img/structure/B1643509.png)
